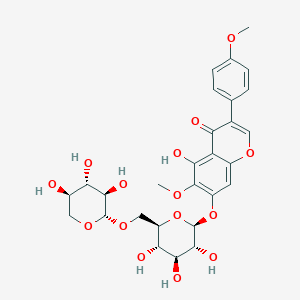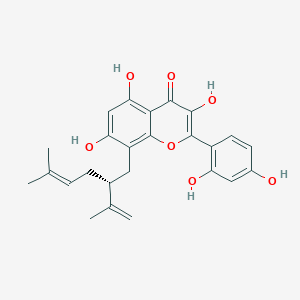![molecular formula C11H19NSi B150342 2-[3-(Trimethylsilyl)propyl]pyridine CAS No. 137017-72-2](/img/structure/B150342.png)
2-[3-(Trimethylsilyl)propyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Trimethylsilyl)propyl]pyridine, also known as TMS-pyridine, is a chemical compound that has gained significant attention in the field of organic chemistry. It is a versatile reagent that is widely used in various synthetic applications, including the synthesis of natural products, pharmaceuticals, and agrochemicals.
科学的研究の応用
2-[3-(Trimethylsilyl)propyl]pyridine has been extensively used in various scientific research applications, including organic synthesis, medicinal chemistry, and chemical biology. It is a useful reagent for the protection of alcohols, amines, and carboxylic acids, and it can also be used as a catalyst for various reactions. 2-[3-(Trimethylsilyl)propyl]pyridine has been used in the synthesis of natural products such as alkaloids, terpenoids, and steroids. It has also been used in the synthesis of pharmaceuticals such as anti-cancer agents and anti-inflammatory drugs. 2-[3-(Trimethylsilyl)propyl]pyridine has been used as a ligand in various metal-catalyzed reactions, and it has been shown to enhance the reactivity and selectivity of these reactions.
作用機序
2-[3-(Trimethylsilyl)propyl]pyridine is a Lewis base that can act as a nucleophile or a base in various reactions. It can donate its lone pair of electrons to an electrophilic center, such as a carbonyl group, to form a covalent bond. 2-[3-(Trimethylsilyl)propyl]pyridine can also act as a proton acceptor, abstracting a proton from a substrate to form a new bond. 2-[3-(Trimethylsilyl)propyl]pyridine can also form complexes with metal ions, acting as a ligand to enhance the reactivity and selectivity of metal-catalyzed reactions.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 2-[3-(Trimethylsilyl)propyl]pyridine. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe reagent for use in laboratory experiments. 2-[3-(Trimethylsilyl)propyl]pyridine has been used in the synthesis of pharmaceuticals, indicating its potential therapeutic applications.
実験室実験の利点と制限
2-[3-(Trimethylsilyl)propyl]pyridine has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in various synthetic applications, and it is readily available and relatively inexpensive. 2-[3-(Trimethylsilyl)propyl]pyridine is also stable and can be stored for long periods without degradation. However, 2-[3-(Trimethylsilyl)propyl]pyridine has some limitations, including its strong odor and the need for careful handling due to its flammability and toxicity.
将来の方向性
There are several future directions for the use of 2-[3-(Trimethylsilyl)propyl]pyridine in scientific research. One potential application is the use of 2-[3-(Trimethylsilyl)propyl]pyridine as a ligand in metal-catalyzed reactions to enhance their reactivity and selectivity. Another potential application is the use of 2-[3-(Trimethylsilyl)propyl]pyridine in the synthesis of new pharmaceuticals and agrochemicals. 2-[3-(Trimethylsilyl)propyl]pyridine could also be used in the development of new materials and catalysts. Further research is needed to explore these potential applications and to develop new synthetic methods using 2-[3-(Trimethylsilyl)propyl]pyridine.
Conclusion:
In conclusion, 2-[3-(Trimethylsilyl)propyl]pyridine is a versatile reagent that has gained significant attention in the field of organic chemistry. It has been extensively used in various scientific research applications, including organic synthesis, medicinal chemistry, and chemical biology. 2-[3-(Trimethylsilyl)propyl]pyridine has several advantages for use in laboratory experiments, but it also has some limitations. There are several potential future directions for the use of 2-[3-(Trimethylsilyl)propyl]pyridine in scientific research, including its use as a ligand in metal-catalyzed reactions and in the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to explore these potential applications and to develop new synthetic methods using 2-[3-(Trimethylsilyl)propyl]pyridine.
合成法
2-[3-(Trimethylsilyl)propyl]pyridine can be synthesized by the reaction of 3-bromopropyltrimethylsilane with pyridine in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, and the product is obtained in high yield and purity. Other methods for the synthesis of 2-[3-(Trimethylsilyl)propyl]pyridine include the reaction of pyridine with 3-chloropropyltrimethylsilane or the reaction of pyridine with 3-bromopropylmagnesium bromide followed by trimethylsilylation.
特性
CAS番号 |
137017-72-2 |
|---|---|
製品名 |
2-[3-(Trimethylsilyl)propyl]pyridine |
分子式 |
C11H19NSi |
分子量 |
193.36 g/mol |
IUPAC名 |
trimethyl(3-pyridin-2-ylpropyl)silane |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)10-6-8-11-7-4-5-9-12-11/h4-5,7,9H,6,8,10H2,1-3H3 |
InChIキー |
VASQSIRDYAESID-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC1=CC=CC=N1 |
正規SMILES |
C[Si](C)(C)CCCC1=CC=CC=N1 |
同義語 |
Pyridine,2-[3-(trimethylsilyl)propyl]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
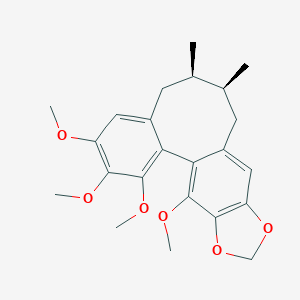
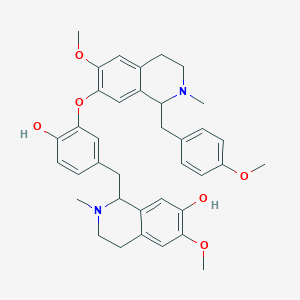
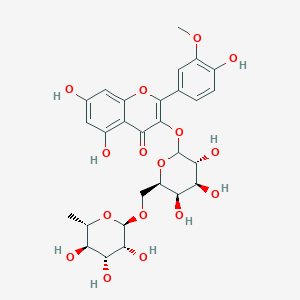
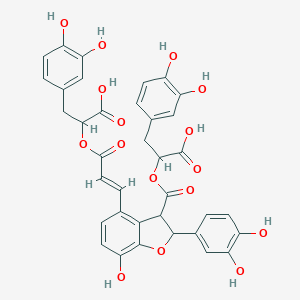
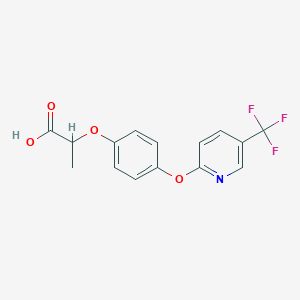
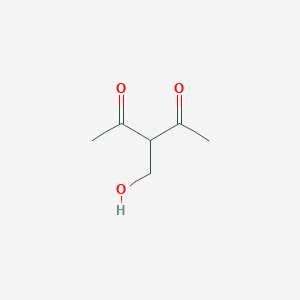
![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)

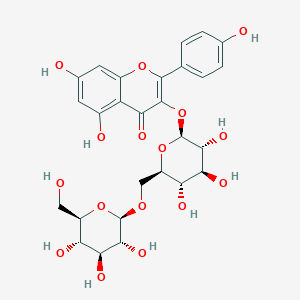
![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)
![2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid](/img/structure/B150293.png)
